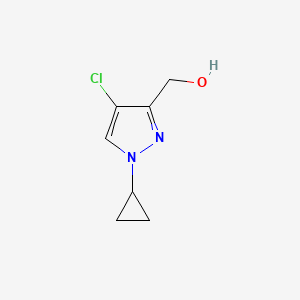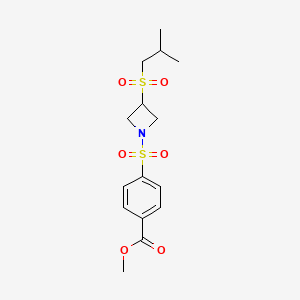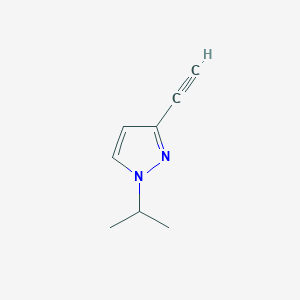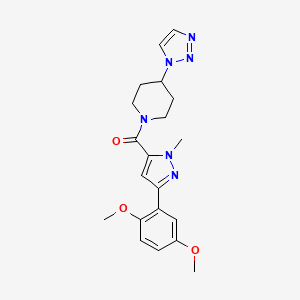![molecular formula C13H10ClN5O2 B2919530 2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895015-67-5](/img/structure/B2919530.png)
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a heterocyclic compound with an intriguing structure. It combines a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl group and an acetamide moiety. This compound has attracted attention due to its potential pharmacological activities, including antiviral, antimicrobial, and antitumor effects .
Synthesis Analysis
The synthesis of this compound involves the formation of the pyrazolo[3,4-d]pyrimidine scaffold tethered with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group. The reaction proceeds under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition conditions, yielding good yields of the desired product .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine, such as those synthesized in a study by El-Morsy et al. (2017), have shown antitumor activity against human breast adenocarcinoma cell lines. Specifically, one derivative displayed significant activity with mild to moderate efficacy compared to doxorubicin, a reference antitumor agent (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown higher anticancer activity than doxorubicin, with some also displaying good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Imaging Applications
One particular derivative within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides series has been identified as a selective ligand of the translocator protein (18 kDa), which is significant for imaging the translocator protein with PET. This derivative, designed with a fluorine atom in its structure, facilitates labeling with fluorine-18 for in vivo imaging, showcasing its potential for non-invasive imaging techniques (Dollé et al., 2008).
Ligand-Protein Interactions and Photovoltaic Efficiency Modeling
Spectroscopic and quantum mechanical studies on bioactive benzothiazolinone acetamide analogs have been conducted to explore their ligand-protein interactions and photovoltaic efficiency. These studies suggest that these compounds could be potential photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection, which are critical parameters for their application in photovoltaic cells (Mary et al., 2020).
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c14-8-2-1-3-9(4-8)19-12-10(5-17-19)13(21)18(7-16-12)6-11(15)20/h1-5,7H,6H2,(H2,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFPEGKCWJLHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-4-(dimethylamino)but-2-enamide](/img/structure/B2919451.png)
![2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2919452.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2919454.png)
![2-Methyl-1-[4-[4-(2-methylpiperidin-1-yl)sulfonylphenoxy]phenyl]sulfonylpiperidine](/img/structure/B2919457.png)
![5-Chloro-2-methoxy-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]benzamide](/img/structure/B2919461.png)
![1-[(5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thienyl)sulfonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2919462.png)


![2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[3-(methylthio)phenyl]acetamide](/img/no-structure.png)
![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-7H-purine](/img/structure/B2919468.png)
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2919470.png)